
N-Methyl-N-(3-oxobutan-2-yl)nitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(3-oxobutan-2-yl)nitrous amide, commonly known as MON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. MON is a nitrous oxide derivative that has been synthesized through a unique method, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of MON is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By inhibiting these channels, MON is thought to prevent the transmission of pain signals, which makes it an effective local anesthetic.
Biochemical and Physiological Effects:
MON has been found to have several biochemical and physiological effects. In animal studies, MON has been found to have anesthetic properties and has been shown to induce a state of unconsciousness in rats. MON has also been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of using MON in lab experiments is its ease of synthesis. The synthesis method is simple and efficient, which makes it an attractive option for researchers. Additionally, MON has been found to have several potential applications in various fields, which makes it a versatile compound for research.
However, one of the main limitations of using MON in lab experiments is its potential toxicity. MON has been found to be toxic in high doses, which makes it important for researchers to use caution when handling the compound.
将来の方向性
There are several future directions for the research on MON. One potential direction is the further study of its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Another potential direction is the development of new materials using MON as a building block. Additionally, further research could be done on the herbicidal properties of MON and its potential use in agriculture.
Conclusion:
In conclusion, N-Methyl-N-(3-oxobutan-2-yl)nitrous amide, or MON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The synthesis method of MON is simple and efficient, and its mechanism of action and physiological effects have been studied extensively. While there are advantages and limitations to using MON in lab experiments, there are several future directions for research on this versatile compound.
合成法
The synthesis of MON involves the reaction of nitrous oxide with N-methyl-2-butanone in the presence of sodium methoxide. The reaction yields MON as a colorless liquid with a boiling point of 119-121°C. This method is considered to be a simple and efficient way of synthesizing MON.
科学的研究の応用
MON has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MON has been found to have anesthetic properties and has been used as a local anesthetic in dental procedures. MON has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, MON has been found to have herbicidal properties and has been used as a weed killer. MON has also been studied for its potential use as a growth regulator in plants.
In material science, MON has been found to have potential applications in the synthesis of new materials such as polymers and nanoparticles.
特性
CAS番号 |
118843-34-8 |
|---|---|
製品名 |
N-Methyl-N-(3-oxobutan-2-yl)nitrous amide |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
N-methyl-N-(3-oxobutan-2-yl)nitrous amide |
InChI |
InChI=1S/C5H10N2O2/c1-4(5(2)8)7(3)6-9/h4H,1-3H3 |
InChIキー |
ACEYNPHTZWDGIH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N(C)N=O |
正規SMILES |
CC(C(=O)C)N(C)N=O |
同義語 |
2-Butanone, 3-(methylnitrosoamino)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



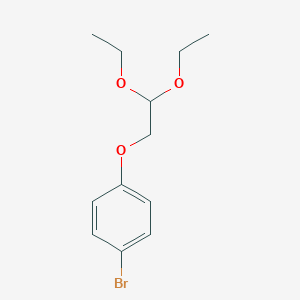






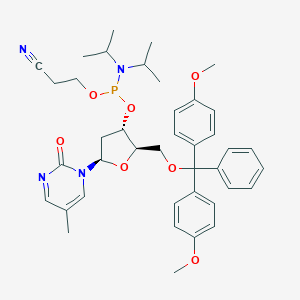
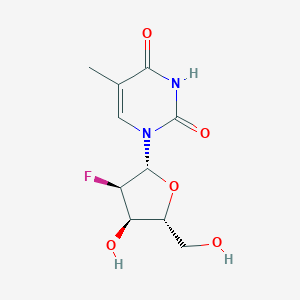


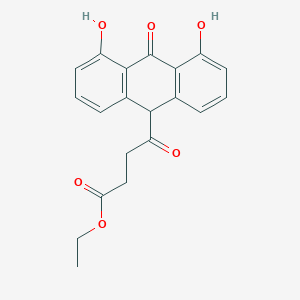
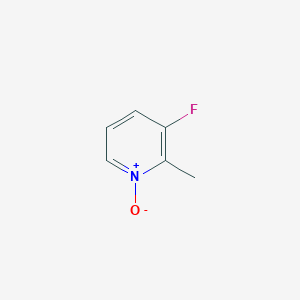
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)